molecular formula C9H4BrCl2N B1382033 5-Bromo-2,4-dichloroquinoline CAS No. 406204-91-9

5-Bromo-2,4-dichloroquinoline

Cat. No.: B1382033
CAS No.: 406204-91-9
M. Wt: 276.94 g/mol
InChI Key: CSNHIIQIZBOVRS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Bromo-2,4-dichloroquinoline typically involves multiple steps. One common synthetic route includes the bromination and chlorination of quinoline derivatives. For instance, starting with 2,4-dichloroquinoline, bromination can be achieved using bromine in the presence of a catalyst . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-2,4-dichloroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, chlorine, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2,4-dichloroquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloroquinoline involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-2,4-dichloroquinoline can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

5-bromo-2,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-5-2-1-3-7-9(5)6(11)4-8(12)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNHIIQIZBOVRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308366
Record name 5-Bromo-2,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406204-91-9
Record name 5-Bromo-2,4-dichloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406204-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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